1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.
Chemical Reactions Analysis
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce sulfides or thiols .
Scientific Research Applications
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Although not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential drug candidates.
Industry: In industrial applications, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their structure and function. This binding can inhibit or activate various biochemical pathways, depending on the target . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes involved in metabolic processes .
Comparison with Similar Compounds
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(2,4-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid: This compound has a similar structure but with chlorine atoms at different positions on the aromatic ring.
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-3-carboxylic acid: This compound differs in the position of the carboxylic acid group on the piperidine ring.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4S/c13-9-1-2-10(14)11(7-9)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAWGNSCMJUWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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